

VH032-OH: A Comparative Analysis of VHL E3 Ligase Binding and Cross-Reactivity

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Compound of Interest

Compound Name: VH032-OH

Cat. No.: B2749673

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VH032-OH is a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand, VH032. It is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide provides a comparative analysis of **VH032-OH**'s binding affinity for the VHL protein complex and discusses its cross-reactivity profile based on available experimental data.

Performance Comparison: Binding Affinity to VHL

The binding affinity of **VH032-OH** to the VHL-elongin B-elongin C (VCB) complex has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key parameters to assess the compound's potency.

A comparative study evaluated **VH032-OH** (referred to as VH032 phenol) alongside other known VHL ligands. The results are summarized in the table below.

Compound	IC50 (nM)	Ki (nM)
VH032-OH (VH032 phenol)	34.0	14.6
VH032	77.8	33.4
VH298	44.0	18.9
MZ1	14.7	6.3
VH032 amine	13,300	5,700
Me-VH032 amine	7,900	3,400
BOC-VH032	4,900	2,100
VH032-PEG4-amine	5.9	6.8

Data sourced from a TR-FRET binding assay.[\[1\]](#)

As the data indicates, **VH032-OH** exhibits a strong binding affinity to the VHL complex, with a Ki value of 14.6 nM.[\[1\]](#) Its potency is comparable to the parent molecule VH032 and another well-characterized VHL ligand, VH298.

Cross-Reactivity and Selectivity Profile

An essential aspect of drug development is understanding a compound's selectivity, or its propensity to interact with unintended targets, which can lead to off-target effects. While comprehensive cross-reactivity data for **VH032-OH** against a broad panel of proteins is not extensively published, studies on the closely related VHL inhibitor, VH298, have shown negligible off-target effects when screened against a panel of over 100 cellular kinases, G-protein coupled receptors (GPCRs), and ion channels at a concentration of 50 μ M. This suggests a high degree of selectivity for the VHL E3 ligase family.

Further research involving PROTACs constructed with **VH032-OH** has demonstrated VHL engagement comparable to those made with VH032-NH2, indicating that the phenolic exit vector of **VH032-OH** is well-tolerated for VHL binding in a cellular context.[\[2\]](#)

Experimental Methodologies

The determination of binding affinity for **VH032-OH** was conducted using a competitive TR-FRET assay. Below is a detailed description of the experimental protocol.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay

This assay is a homogeneous, in-solution method used to measure the binding of a ligand to a target protein.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this competitive binding format, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged VCB protein complex. A fluorescently labeled VHL ligand, BODIPY FL VH032 (acceptor), binds to VHL, bringing the donor and acceptor close enough for FRET to occur. When an unlabeled competitor, such as **VH032-OH**, is introduced, it displaces the fluorescent ligand from VHL, leading to a decrease in the FRET signal.

Materials:

- GST-tagged VCB (VHL-elongin B-elongin C) protein complex
- Terbium-labeled anti-GST antibody (donor)
- BODIPY FL VH032 (fluorescent probe/acceptor)
- Test compounds (e.g., **VH032-OH**)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates
- TR-FRET compatible plate reader

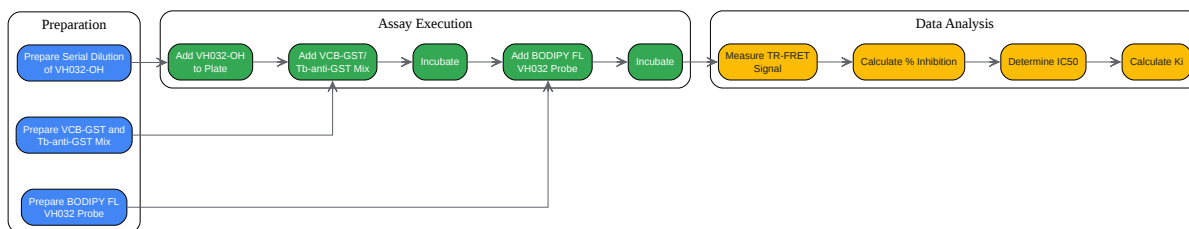
Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in assay buffer.
- **Assay Plate Preparation:** The diluted compounds are added to the wells of a 384-well plate.

- **Reagent Addition:** A pre-mixed solution of GST-VCB protein complex and terbium-labeled anti-GST antibody is added to all wells.
- **Incubation:** The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- **Fluorescent Probe Addition:** The BODIPY FL VH032 fluorescent probe is added to all wells.
- **Final Incubation:** The plate is incubated for another period (e.g., 90 minutes) in the dark to allow the binding competition to reach equilibrium.
- **Data Acquisition:** The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (BODIPY FL).
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration relative to controls (no compound for 0% inhibition and a saturating concentration of a known potent VHL ligand for 100% inhibition). The IC₅₀ value is determined by fitting the data to a dose-response curve. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Visualizing the Experimental Workflow

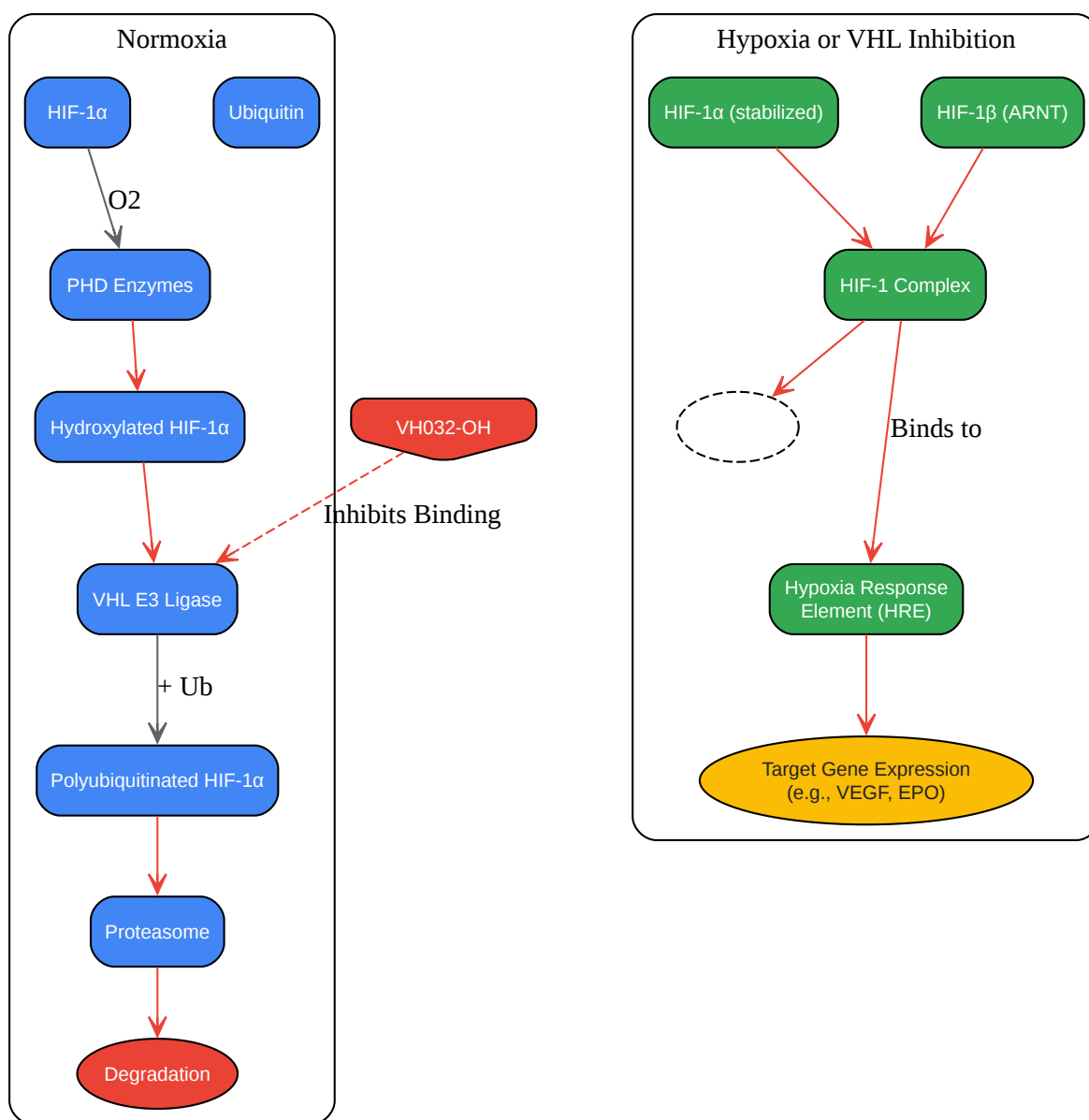
The following diagram illustrates the workflow of the competitive TR-FRET binding assay used to assess the binding affinity of **VH032-OH** to the VHL protein complex.



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Caption: Workflow for TR-FRET competitive binding assay.

The signaling pathway involving VHL and its substrate HIF-1 α , which is the basis for the development of VHL ligands like **VH032-OH**, is depicted below.



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Caption: VHL-HIF-1 α signaling pathway and point of intervention.

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References

- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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